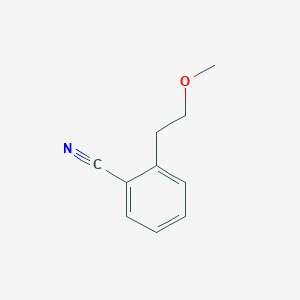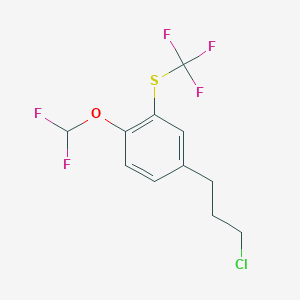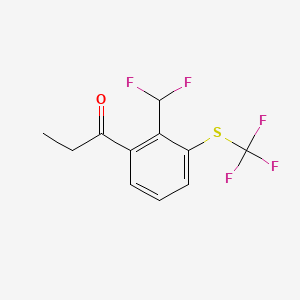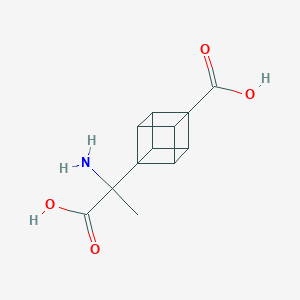
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. The process often includes:
Formation of the cubane core: This is achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the amino and carboxyethyl groups is done through substitution reactions, often using reagents like amines and carboxylic acids under controlled conditions.
Industrial Production Methods: Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
化学反应分析
Types of Reactions: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert carboxylic acids to alcohols or amines to amides.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, amines, and carboxylic acids.
Major Products: The products of these reactions vary based on the reagents and conditions used but generally include derivatives with modified functional groups .
科学研究应用
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism by which 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid exerts its effects is not fully understood. its unique cubane structure allows it to interact with various molecular targets, potentially influencing biochemical pathways. Studies suggest that it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects .
相似化合物的比较
Cubane-1,4-dicarboxylic acid: Shares the cubane core but lacks the amino group.
1-Aminocubane: Contains the amino group but lacks the carboxyethyl group.
Uniqueness: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid stands out due to its combination of functional groups and the cubane structure, which imparts unique chemical and physical properties.
属性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
4-(1-amino-1-carboxyethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-10(13,8(14)15)12-5-2-6(12)4-7(12)3(5)11(2,4)9(16)17/h2-7H,13H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
JFWNSCZVVKFGJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)(C12C3C4C1C5C2C3C45C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


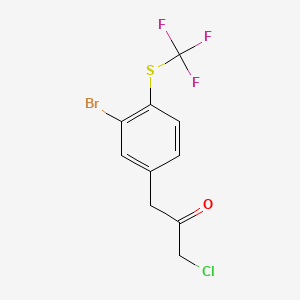
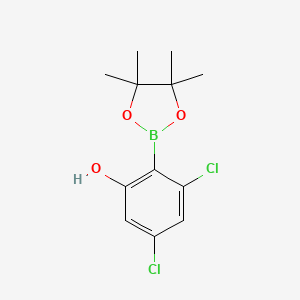

![[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B14058602.png)
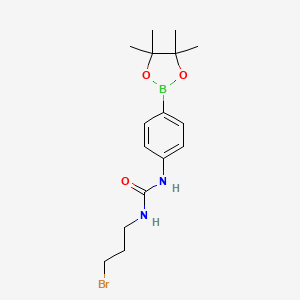



![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
